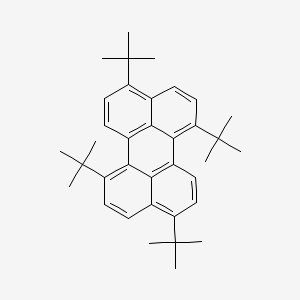
1,4,7,10-Tetratert-butylperylene
Vue d'ensemble
Description
1,4,7,10-Tetratert-butylperylene (TBBP) is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively for its wide range of applications in the scientific and industrial research fields. It is a derivative of perylene and is one of the most abundant PAHs in the environment. TBBP has been studied for its potential use in photochemistry, organic synthesis, and organic semiconductors. In addition, it has been used for the study of its biochemical and physiological effects on living organisms.
Applications De Recherche Scientifique
Synthesis and Characterization
1,4,7,10-Tetratert-butylperylene derivatives have been synthesized and characterized, demonstrating strong optical properties and solubility in common organic solvents. The introduction of alkyl chains improves solubility compared to unsubstituted perylene, making these derivatives useful for various applications, including electron-transporting materials due to their favorable HOMO and LUMO energy levels (Zhang et al., 2008).
Organic Electronics Applications
Perylene diimide derivatives, closely related to 1,4,7,10-Tetratert-butylperylene, are recognized for their roles in organic photovoltaic devices and field-effect transistors. Their synthesis, physical properties, and applications in organic electronics highlight their importance as industrial pigments and functional materials for photovoltaic solar cells, attributed to their high electron mobility and strong electron-accepting character (Huang, Barlow, & Marder, 2011).
Fluorescence Sensing
Hydroxy-substituted perylene derivatives, including those structurally related to 1,4,7,10-Tetratert-butylperylene, have been developed as sensitive and selective probes for detecting fluoride ions. These probes operate through intermolecular proton transfer processes, showcasing their potential in visual detection experiments and monitoring in living cells (Zhang et al., 2018).
Nonlinear Optical Properties
The nonlinear optical properties of tetratert.-butyl-perylene derivatives have been explored, revealing significant insights into their electronic interactions and susceptibilities. This research suggests a promising avenue for enhancing organic solar cell performance and charge separation in artificial photosynthesis systems, utilizing the unique structural attributes of these derivatives (Schrader et al., 1991).
Propriétés
IUPAC Name |
1,4,7,10-tetratert-butylperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44/c1-33(2,3)25-17-15-23-29-21(25)13-19-27(35(7,8)9)31(29)24-16-18-26(34(4,5)6)22-14-20-28(36(10,11)12)32(23)30(22)24/h13-20H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGBGJGAHVLTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C=CC(=C3C2=C(C=C1)C4=C(C=CC5=C(C=CC3=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621642 | |
| Record name | 1,4,7,10-Tetra-tert-butylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10-Tetratert-butylperylene | |
CAS RN |
677275-33-1 | |
| Record name | 1,4,7,10-Tetra-tert-butylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



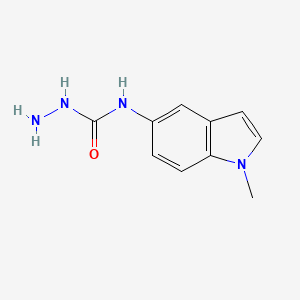
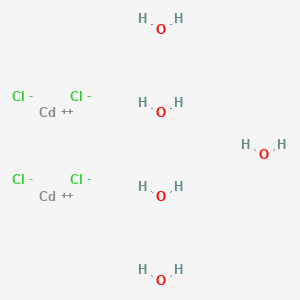
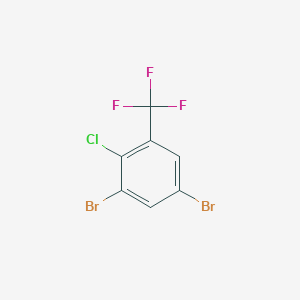
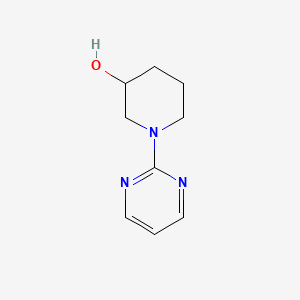
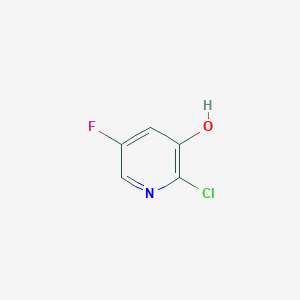
![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
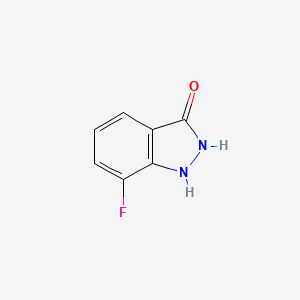
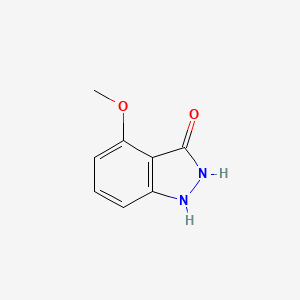
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)
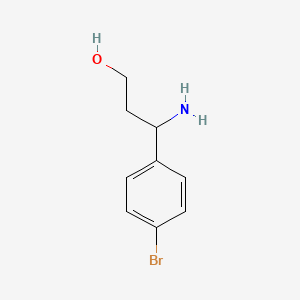
![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)
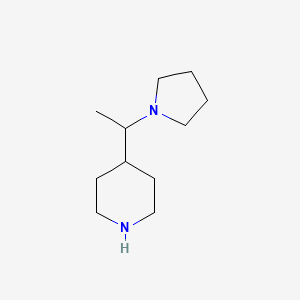
![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)